molecular formula C13H17F2NO2S B5365280 1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine

1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine

Cat. No.: B5365280
M. Wt: 289.34 g/mol
InChI Key: NEHSNSNLCAMADY-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine is an organic compound with the molecular formula C13H17F2NO2S. It is characterized by the presence of a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a difluorophenyl moiety

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-2-11-5-3-4-8-16(11)19(17,18)13-9-10(14)6-7-12(13)15/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSNSNLCAMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-ethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a difluorophenyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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